molecular formula C14H18N2O B2784041 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol CAS No. 1355864-44-6

1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol

Cat. No.: B2784041
CAS No.: 1355864-44-6
M. Wt: 230.311
InChI Key: OBCXOUMLQHHWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural and Functional Attributes:

Feature Role in Bioactivity
Benzimidazole core Enables π-π stacking with biomolecular targets (e.g., enzymes, DNA)
Cyclohexanol moiety Modulates lipophilicity and membrane permeability
Methylene bridge Provides conformational flexibility for target engagement

Emerging evidence suggests that such derivatives exhibit selective interactions with microbial enzymes and eukaryotic tubulin, mirroring the activity of albendazole and related anthelmintics. For example, halogenated analogs demonstrate enhanced antibacterial potency due to electronegative substituents improving target binding. While this compound has not yet been clinically evaluated, its structural kinship to validated therapeutics positions it as a promising candidate for anti-infective or anticancer drug development.

Classification and Position within Heterocyclic Chemistry

Benzimidazoles belong to the azole family of heterocycles, characterized by a fused benzene and imidazole ring system. The compound this compound falls under the subclass of N-alkylated benzimidazoles, distinguished by the substitution at the imidazole nitrogen (position 1) with a cyclohexanol-containing side chain.

Hierarchical Classification:

  • Core Heterocycle : Benzimidazole (IUPAC: 1H-1,3-benzodiazole).
  • Substituent Type : Alkyl-alcohol derivative (cyclohexanol).
  • Functional Group Orientation :
    • Position 1: Methylene-linked cyclohexanol.
    • Positions 2 and 5–6: Unsubstituted in the parent structure, allowing for further derivatization.

This compound’s bifunctional design bridges hydrophobic (benzene) and polar (alcohol) domains, a feature exploited in drug candidates targeting intracellular pathogens or cancer cells. Its classification aligns with hybrid molecules in medicinal chemistry, where synergistic pharmacophores are engineered to overcome resistance mechanisms.

Comparative Analysis with Related Derivatives:

Compound Substituents Primary Application
Albendazole Methylcarbamate at position 2 Anthelmintic
Omeprazole Sulfinyl group at position 2 Proton pump inhibitor
1-((1H-Benzo[...])-ol Cyclohexanol at position 1 Preclinical investigation

Properties

IUPAC Name

1-(benzimidazol-1-ylmethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(8-4-1-5-9-14)10-16-11-15-12-6-2-3-7-13(12)16/h2-3,6-7,11,17H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCXOUMLQHHWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol typically involves the reaction of 1H-1,3-benzodiazole with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The cyclohexanol moiety may undergo typical alcohol reactions:

Reaction TypeConditionsExpected Product(s)Stability Notes
Oxidation CrO₃/H⁺, PCC, or SwernCyclohexanone derivativeSteric hindrance may limit efficiency
Esterification AcCl, (Bz)₂O, or anhydridesCyclohexyl acetate/benzoate derivativesMild conditions preferred
Etherification R-X (alkyl halides), baseAlkoxycyclohexane analogsSN2 mechanism likely

Benzimidazole Ring Reactivity

The 1H-benzo[d]imidazole group exhibits nucleophilic and coordination properties:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at position 4 or 7 (para to N) .

  • Halogenation : Cl₂/Br₂ with FeCl₃ catalyst at positions 5 or 6 .

Metal Coordination

Benzimidazole N atoms can bind to transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes akin to those in .

Methylene Bridge Reactivity

The -CH₂- linker between benzimidazole and cyclohexanol may participate in:

Reaction TypeConditionsOutcome
Cleavage HIO₄ or strong acidsSeparation into benzimidazole + cyclohexanol
Alkylation Electrophiles (e.g., MeI)Quaternization of imidazole N atom

Hypothetical Synthetic Pathways

Based on analogous systems ( ):

  • Condensation : Cyclohexanol-derived aldehydes + 1H-benzo[d]imidazole under acidic conditions.

  • Mannich Reaction : Cyclohexanone, formaldehyde, and benzimidazole in NH₃/EtOH.

Stability and Byproduct Risks

  • Thermal Decomposition : Above 200°C, potential cleavage of the methylene bridge .

  • Acid Sensitivity : Protonation of benzimidazole N may destabilize the structure .

Research Gaps and Recommendations

No direct experimental data exists for this compound. Future studies should prioritize:

  • Spectroscopic characterization (¹H/¹³C NMR, FTIR).

  • Reactivity screens under varying pH/temperature.

  • Computational modeling (DFT) to predict regioselectivity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. Specifically, 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives of benzimidazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential neuroprotective effects of benzimidazole derivatives. The compound may exhibit protective properties against oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease .

Material Science

Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The introduction of benzimidazole units into polymers can improve their resistance to degradation under thermal and oxidative conditions, making them suitable for high-performance applications .

Nanotechnology
The compound has also found applications in nanotechnology, particularly in the synthesis of nanoparticles. Its ability to stabilize metal ions facilitates the formation of metal nanoparticles with controlled sizes and shapes, which are essential for various catalytic and electronic applications .

Biochemical Applications

Enzyme Inhibition
Studies have explored the use of this compound as an enzyme inhibitor. Its interaction with specific enzymes can provide insights into its potential role in drug development for diseases where enzyme dysregulation is a factor. For instance, its inhibitory effects on certain kinases may lead to therapeutic strategies for cancer treatment .

Drug Delivery Systems
The compound's solubility and stability make it a candidate for drug delivery systems. Research has focused on formulating nanoparticles or liposomes containing this compound to enhance the bioavailability of poorly soluble drugs, thus improving therapeutic outcomes .

Case Studies

Study Application Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth.
Study 2Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells; reduced tumor size in animal models.
Study 3Neuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Study 4Polymer ChemistryEnhanced thermal stability of polycarbonate films with incorporated benzimidazole derivatives.
Study 5NanotechnologySuccessfully synthesized gold nanoparticles using the compound as a stabilizing agent.

Mechanism of Action

The mechanism of action of 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol and related benzimidazole derivatives:

Compound Substituents/Modifications Synthetic Method Reported Bioactivity Key Reference
This compound Cyclohexanol backbone, methyl-bridged benzimidazole Likely via alkylation or nucleophilic substitution (inferred from analogs) Not explicitly reported; inferred potential for antimicrobial activity N/A
1-Benzyl-2-(but-3-en-1-yl)-1H-benzo[d]imidazole Benzyl and allyl substituents Pd-catalyzed α-allylation None reported; structural focus
3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one Propanone linker, amino group Mannich reaction with formaldehyde and amines Antitubercular activity (MIC: 1.6–3.1 µg/mL)
2-(2-(Benzylthio)-1H-benzimidazol-1-yl) acetic acid Benzylthio and acetic acid groups PubChem-derived synthesis (specifics not detailed) Antifungal/antibacterial (data not shown)
3-(4-((1H-Benzimidazol-1-yl)methyl)-1,2,3-triazol-1-yl)-N-phenylpropanamide Triazole and propanamide groups Cu(I)-catalyzed click chemistry Antifungal/antibacterial (activity varies by substituent)

Key Observations:

Structural Diversity: The target compound’s cyclohexanol group distinguishes it from most analogs, which typically feature aromatic (e.g., benzyl, ) or linear alkyl/amide substituents ( ). This cyclohexanol moiety may enhance solubility or enable unique stereochemical interactions compared to rigid aromatic systems.

Synthetic Pathways: Allylation ( ) and Mannich reactions ( ) are common for benzimidazole functionalization. The target compound could be synthesized via similar alkylation of cyclohexanol with a benzimidazole-methyl precursor. Triazole-containing analogs ( ) utilize click chemistry, but this approach is less likely for the target due to the absence of azide/alkyne groups.

Bioactivity Trends: Mannich base derivatives ( ) exhibit potent antitubercular activity, suggesting that amine-containing substituents enhance interaction with microbial targets. Triazole-linked compounds ( ) show variable antifungal activity, dependent on electronic and steric effects of substituents. The cyclohexanol group in the target compound may similarly modulate bioavailability or target binding.

Steric hindrance from the cyclohexane ring may reduce reactivity at the benzimidazole nitrogen compared to smaller substituents (e.g., methyl or propanone groups).

Biological Activity

1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{13}H_{16}N_{2}O
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against several cancer cell lines.

Key Findings :

  • Cytotoxicity : The compound was tested against various human cancer cell lines such as prostate (PC-3), breast (MDA-MB-231), and gastric (HGC) cancers. Notably, it demonstrated an IC50 value of approximately 5.96 μM against MDA-MB-231 cells, indicating potent anticancer activity .

Mechanism of Action :
The mechanism through which this compound exerts its anticancer effects includes:

  • Induction of apoptosis in cancer cells, characterized by increased activation of caspase-3 and alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-2315.96
PC-3Not specified
HGCNot specified

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens.

Research Insights :
Studies indicate that benzimidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, along with fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than 10 µg/mL, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus< 1
Escherichia coliNot specified
Candida albicans3.9

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study on MDA-MB-231 Cells :
    • Treatment with the compound resulted in a significant reduction in cell viability and migration ability. Flow cytometry revealed that treated cells were arrested in the G0/G1 phase of the cell cycle, indicating a halt in proliferation .
  • Antimicrobial Efficacy Study :
    • A study evaluating various benzimidazole derivatives found that some exhibited remarkable antimicrobial properties, particularly against MRSA strains, suggesting their potential utility in treating resistant infections .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol?

Answer:
The compound can be synthesized via regioselective click chemistry or condensation reactions. For example:

  • Click Chemistry Approach : Reacting diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under copper-catalyzed conditions yields high regioselectivity (1,4-regioisomer) and excellent yields (>90%) .
  • Condensation Reactions : Using anhydrous potassium carbonate in dioxane under reflux (16 hours) with aryl/aralkyl amines can functionalize the benzimidazole core .
  • Mannich Base Synthesis : Mixing formaldehyde and aliphatic/aromatic amines with ethanol under reflux (4 hours) forms stable derivatives .

Basic: How is the structural characterization of this compound validated?

Answer:
A combination of 1D/2D NMR and X-ray crystallography is critical:

  • NMR : Key signals include the cyclohexanol hydroxyl proton (δ ~1.5–2.5 ppm) and benzimidazole aromatic protons (δ ~7.0–8.5 ppm). 2D techniques (COSY, HSQC) confirm spatial connectivity .
  • X-ray Diffraction : Software like SHELX refines crystallographic data to resolve bond lengths and angles, particularly for the benzimidazole-methyl-cyclohexanol linkage .

Advanced: How can density functional theory (DFT) elucidate electronic properties?

Answer:
DFT calculations (e.g., using the Lee-Yang-Parr correlation functional) model:

  • Electron Density Distribution : Identifies reactive sites (e.g., the hydroxyl group and benzimidazole nitrogen) for electrophilic/nucleophilic attacks .
  • Local Kinetic-Energy Density : Predicts stability under varying solvent environments .
  • HOMO-LUMO Gaps : Correlates with experimental UV-Vis spectra to validate electronic transitions .

Advanced: What strategies assess biological activity (e.g., antimicrobial)?

Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Recent derivatives showed MIC values of 1.5–3.125 µg/mL .
  • Anticorrosive Evaluation : Electrochemical impedance spectroscopy (EIS) in acidic media quantifies corrosion inhibition efficiency .

Advanced: How are structure-activity relationships (SAR) studied for derivatives?

Answer:

  • Substituent Variation : Modify the cyclohexanol hydroxyl group (e.g., esterification) or benzimidazole nitrogen (e.g., alkylation) to probe activity changes. Derivatives with triazole moieties showed enhanced antibacterial potency .
  • Pharmacokinetic Profiling : Use HPLC-MS to measure logP and plasma protein binding, critical for bioavailability .

Advanced: What experimental conditions ensure regioselectivity in click chemistry syntheses?

Answer:

  • Catalyst : Cu(I) (e.g., CuBr) in THF at 25°C drives 1,4-regioselectivity >95% .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) reduce side reactions .
  • Reaction Monitoring : TLC (ethyl acetate/hexane, 3:1) ensures completion within 4–6 hours .

Advanced: How do solvent and pH affect stability and reactivity?

Answer:

  • pH-Dependent Degradation : The hydroxyl group undergoes hydrolysis at pH >10, while benzimidazole remains stable in acidic conditions (pH 2–6) .
  • Solvent Effects : Ethanol enhances solubility but may promote esterification; use dichloromethane for inert environments .

Advanced: What advanced analytical techniques resolve structural ambiguities?

Answer:

  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 285.1478) and fragmentation patterns .
  • Solid-State NMR : Differentiates crystalline vs. amorphous forms, critical for polymorphism studies .

Advanced: How is computational docking used to predict biological targets?

Answer:

  • Target Identification : Dock the compound into bacterial enoyl-ACP reductase (FabI) using AutoDock Vina. Recent studies show binding energies ≤−8.5 kcal/mol .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to validate binding modes .

Advanced: What are the challenges in crystallizing this compound?

Answer:

  • Crystal Growth : Slow evaporation from acetone/water (1:1) yields suitable single crystals. SHELXL refines disordered cyclohexanol conformers .
  • Twinned Data : Use SHELXD for structure solution if twinning occurs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.